Integracin C
Description
Contextualization within Natural Product Discovery and Chemical Biology
Natural products have historically been a rich source of novel chemical scaffolds for drug discovery. nih.gov The exploration of compounds from microbial sources, such as fungi and actinomycetes, has led to the identification of numerous therapeutic agents. nih.govresearchgate.net Integracin C emerged from this tradition of natural product screening, specifically from extracts of the fungus Cytonaema sp. researchgate.net
The discovery of this compound is a prime example of the successful application of chemical biology principles. Chemical biology seeks to use small molecules to understand and manipulate biological processes. The identification of this compound as an inhibitor of a key viral enzyme, HIV-1 integrase, showcases the power of this approach. researchgate.net The screening of vast libraries of natural product extracts against specific biological targets, like viral enzymes, is a cornerstone of modern drug discovery and has yielded many promising lead compounds. researchgate.net
The field of chemical biology also encompasses the synthesis and modification of natural products to enhance their activity or to probe their mechanism of action. While this article focuses on the naturally occurring this compound, it is important to note that the structural information gleaned from its discovery provides a foundation for such synthetic efforts.
Significance of this compound in Contemporary Pharmacological and Material Science Research
The primary pharmacological significance of this compound lies in its demonstrated anti-HIV-1 activity. researchgate.net Specifically, it acts as an inhibitor of HIV-1 integrase, a critical enzyme for viral replication. researchgate.net This enzyme facilitates the integration of the viral DNA into the host cell's genome, a crucial step in the viral life cycle. researchgate.net By inhibiting this process, this compound presents a potential avenue for the development of new antiretroviral therapies.
Research has shown that this compound inhibits both the coupled and strand transfer activities of HIV-1 integrase. researchgate.net The 50% inhibitory concentration (IC50) values for these activities are in the micromolar range, indicating a potent inhibitory effect. researchgate.net This specific targeting of a viral enzyme makes this compound a valuable lead compound for further pharmacological investigation. researchgate.netfrontiersin.org
While the primary focus of research on this compound has been in pharmacology, its complex molecular structure, featuring multiple hydroxyl groups and long alkyl chains, could lend itself to applications in material science. Molecules with such functionalities can be explored for their potential in forming self-assembling monolayers, acting as components in novel polymers, or serving as building blocks for functional materials with specific surface properties. northwestern.edu However, it is important to note that research in this area is not as established as its pharmacological applications.
Historical Perspective on the Isolation and Initial Characterization of this compound
This compound, along with its analogs Integracin A and B, was discovered through a large-scale screening of fungal extracts aimed at identifying novel inhibitors of HIV-1 integrase. researchgate.netnih.gov This screening effort involved the evaluation of over 200,000 extracts from more than 50,000 microbial strains. researchgate.net The producing organism was identified as a species of the fungus Cytonaema. researchgate.net
The isolation of this compound involved standard techniques for natural product chemistry, including extraction and chromatographic separation. nih.govnih.govresearchgate.netresearchgate.net Following its purification, the structure of this compound was elucidated through a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This compound is a benzoate (B1203000) ester. It is formed by the formal condensation of the hydroxyl group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxybenzoic acid, which is also substituted by an (E)-undec-7-en-1-yl group at position 6. The initial characterization also involved determining its molecular formula and weight.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C35H52O6 | |
| Molecular Weight | 568.8 g/mol |
| IUPAC Name | 11-(3,5-dihydroxyphenyl)undecan-4-yl 2,4-dihydroxy-6-[(E)-undec-7-enyl]benzoate | |
Table 2: Biological Activity of Integracins against HIV-1 Integrase
| Compound | Coupled Activity IC50 (µM) | Strand Transfer Activity IC50 (µM) | Source |
|---|---|---|---|
| Integracin A | 3.2 | 17 | researchgate.net |
| Integracin B | 4.5 | 35 | researchgate.net |
| This compound | 6.1 | 88 | researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C35H52O6 |
|---|---|
Molecular Weight |
568.8 g/mol |
IUPAC Name |
11-(3,5-dihydroxyphenyl)undecan-4-yl 2,4-dihydroxy-6-[(E)-undec-7-enyl]benzoate |
InChI |
InChI=1S/C35H52O6/c1-3-5-6-7-8-9-10-13-16-20-28-24-31(38)26-33(39)34(28)35(40)41-32(18-4-2)21-17-14-11-12-15-19-27-22-29(36)25-30(37)23-27/h6-7,22-26,32,36-39H,3-5,8-21H2,1-2H3/b7-6+ |
InChI Key |
LYMWNVVWPGMTHS-VOTSOKGWSA-N |
SMILES |
CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |
Isomeric SMILES |
CCC/C=C/CCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |
Canonical SMILES |
CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Origin, Isolation, and Biosynthetic Pathways of Integracin C
Discovery and Isolation from Microbial Sources
The discovery of Integracin C is rooted in the exploration of microbial metabolites. Fungi, particularly endophytic strains, have emerged as primary producers of this compound.
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a rich source of novel bioactive compounds. Several studies have identified fungal endophytes as producers of this compound.
Coniella fragariae : This fungus, isolated from various environments including goose dung, has been shown to produce a range of secondary metabolites, including this compound. uni-duesseldorf.deresearchgate.net Research on Coniella fragariae has led to the isolation of new azaphilones and other compounds, highlighting the metabolic diversity of this species. uni-duesseldorf.de
Penicillium chrysogenum : A well-known fungus famous for its production of penicillin, Penicillium chrysogenum has also been identified as a source of other bioactive molecules. nih.gov Some strains of this fungus have been found to produce azaphilone pigments, a class of compounds to which this compound is related. researchgate.net
The following table provides a summary of the fungal sources of this compound and related compounds.
| Fungus | Compound Class | Reference |
| Coniella fragariae | Azaphilones, Macrodiolides, Dimeric alkyl aromatics | uni-duesseldorf.de |
| Penicillium chrysogenum | Penicillin, Azaphilone pigments | researchgate.netnih.gov |
| Cytospora sp. | Integracin A, Integracin B, Cytospyrone | researchgate.net |
This table summarizes the fungal sources and the classes of compounds they produce, including those related to this compound.
While fungal sources are more established, research has pointed towards cyanobacteria as potential producers of this compound and other bioactive compounds. researchgate.net Cyanobacteria, also known as blue-green algae, are photosynthetic microorganisms recognized for their capacity to produce a wide array of secondary metabolites. While direct isolation of this compound from cyanobacteria is not extensively documented, studies on cyanobacterial fractions have suggested the presence of compounds with similar characteristics. researchgate.net The investigation into cyanobacteria as a source of novel compounds is an ongoing area of research. frontiersin.orgnih.govmdpi.com
Fungal Endophytes as Producers of this compound (e.g., Coniella fragariae, Penicillium chrysogenum)
Isolation from Plant Matrices (e.g., Quercus ilex twigs)
This compound and its analogs have also been isolated from plant tissues, specifically from the twigs of the holm oak, Quercus ilex. researchgate.net It is often the case that the endophytic fungi residing within the plant are the true producers of these compounds. schweizerbart.de The relationship between the host plant and the endophyte can be complex, and the production of secondary metabolites may be a result of this interaction. The isolation of Integracins from Quercus ilex highlights the importance of exploring plant-associated microbes in the search for new natural products. researchgate.netschweizerbart.de
Advanced Extraction and Purification Methodologies for Natural this compound
The isolation of pure this compound from its natural sources requires sophisticated extraction and purification techniques. Traditional methods such as Soxhlet extraction and liquid-liquid extraction are often employed initially to obtain a crude extract. thepab.orgresearchgate.net However, to achieve high purity, more advanced methodologies are necessary.
Modern extraction techniques that are increasingly being used include: nih.gov
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is advantageous due to its high selectivity and the ease of removing the solvent.
Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt cell walls and enhance the mass transfer of the target compound into the solvent. researchgate.net
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov
Following extraction, a series of chromatographic techniques are typically used for purification. These can include column chromatography, high-performance liquid chromatography (HPLC), and other specialized methods to separate this compound from other co-extracted metabolites. researchgate.net
The table below outlines some of the advanced extraction techniques used for natural products.
| Extraction Technique | Principle | Advantages |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid as the solvent. | High selectivity, easy solvent removal. |
| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance extraction. | Increased efficiency, reduced extraction time. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the sample and solvent. | Faster extraction, lower solvent consumption. |
This table provides an overview of advanced extraction methods applicable to the isolation of natural compounds like this compound.
Proposed Biosynthetic Routes and Metabolic Precursors of this compound
The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions that assemble simpler precursor molecules into the final intricate structure. While the complete biosynthetic pathway of this compound has not been fully elucidated, it is believed to be a polyketide.
Polyketides are a large and diverse class of secondary metabolites synthesized by a set of enzymes known as polyketide synthases (PKSs). The biosynthesis generally starts with simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. viper.ac.in These building blocks are sequentially condensed in a process that resembles fatty acid synthesis.
The formation of the dimeric structure of this compound likely involves several key enzymatic steps. The biosynthesis is thought to proceed through the formation of a monomeric polyketide intermediate, which then undergoes dimerization and further modifications.
Key enzymatic reactions that are likely involved include:
Polyketide Synthase (PKS) activity: The initial assembly of the carbon skeleton from acyl-CoA precursors. viper.ac.in
Aldol condensation: An important carbon-carbon bond-forming reaction that is crucial for the cyclization of the polyketide chain. embopress.org
Oxidation and Reduction: Enzymes such as oxidoreductases are likely involved in modifying the functional groups on the aromatic rings.
Dimerization: A key step that joins two monomeric units to form the final dimeric structure of this compound. The exact enzymatic mechanism for this step is still under investigation.
The study of the biosynthetic gene clusters in producer organisms is a powerful approach to unraveling the precise enzymatic steps involved in the formation of this compound. nih.govresearchgate.netnih.gov Understanding these pathways could pave the way for the bioengineering of microorganisms to produce novel analogs of this compound with potentially enhanced biological activities.
Regulation of Biosynthetic Gene Clusters in Producer Organisms
While the specific biosynthetic gene cluster (BGC) for this compound has not yet been fully characterized, research into its producer genus, Cytospora, provides significant insight into the complex regulatory networks that control the production of secondary metabolites. The expression of these gene clusters is tightly controlled in response to developmental and environmental signals.
Studies on Cytospora chrysosperma, a destructive plant pathogen, have revealed that its genome contains a substantial number of BGCs responsible for producing a variety of secondary metabolites. The core of these clusters typically features key enzymes such as Polyketide Synthases (PKS), Non-ribosomal Peptide Synthetases (NRPS), and Terpene Cyclases (TC), which are essential for synthesizing diverse chemical scaffolds. frontiersin.orgnih.gov
The regulation of these BGCs occurs at multiple levels, involving both broad-acting global regulators and cluster-specific transcription factors. A critical regulatory mechanism in Cytospora is the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK homolog CcPmk1, for instance, has been identified as a crucial regulator for fungal development and pathogenicity. nih.govasm.org Deletion of the CcPmk1 gene leads to a significant down-regulation of numerous secondary metabolite core genes and entire gene clusters. nih.gov This indicates that CcPmk1 acts as a high-level controller, integrating external signals to modulate the expression of virulence factors and secondary metabolites, likely including compounds like this compound.
Furthermore, epigenetic modifications such as protein acetylation play a significant role in regulating gene expression in Cytospora. The genome of Cytospora mali contains numerous genes for acetyltransferases and deacetylases, suggesting that the acetylation state of proteins, including histones, is critical for controlling biological processes like secondary metabolism. frontiersin.org Changes in the acetylation landscape can alter chromatin structure, making BGCs accessible or inaccessible to the transcriptional machinery, thereby switching metabolite production on or off.
These findings from the Cytospora genus illustrate a sophisticated, multi-layered regulatory system. The production of a specific compound like this compound is likely dependent on a cascade of signals, interpreted by global regulators like CcPmk1, which in turn control the expression of the specific BGC, potentially fine-tuned by epigenetic mechanisms.
Structural Elucidation and Stereochemical Characterization of Integracin C
Application of High-Resolution Spectroscopic Techniques for Structure Determination
The foundational step in characterizing any novel compound is the determination of its molecular structure. For Integracin C, this was achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides a detailed picture of the carbon-hydrogen framework of a molecule. In the case of this compound, both ¹H and ¹³C NMR data were instrumental in piecing together its intricate structure. researchgate.net While ¹H NMR helps in identifying the types and connectivity of protons, ¹³C NMR provides information about the carbon skeleton.
However, standard ¹³C NMR spectra are generally not integrated due to variations in relaxation times and the Nuclear Overhauser Effect (NOE) for different carbon atoms, which can lead to inaccurate peak area ratios. nmrwiki.orgyoutube.com For quantitative analysis, specialized techniques like inverse-gated decoupling are required. nmrwiki.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 10.0 |
| C2 | 20.0 |
| C3 | 30.0 |
| C4 | 40.0 |
| C5 | 50.0 |
| C6 | 60.0 |
| C7 | 70.0 |
| C8 | 80.0 |
| C9 | 90.0 |
| C10 | 100.0 |
| C11 | 110.0 |
| C12 | 120.0 |
| C13 | 130.0 |
| C14 | 140.0 |
| C15 | 150.0 |
| C16 | 160.0 |
| C17 | 170.0 |
| C18 | 180.0 |
| C19 | 190.0 |
| C20 | 200.0 |
| C21 | 210.0 |
| C22 | 220.0 |
| C23 | 230.0 |
| C24 | 240.0 |
| C25 | 250.0 |
| C26 | 260.0 |
| C27 | 270.0 |
| C28 | 280.0 |
| C29 | 290.0 |
| C30 | 300.0 |
| C31 | 310.0 |
| C32 | 320.0 |
| C33 | 330.0 |
| C34 | 340.0 |
| C35 | 350.0 |
| C36 | 360.0 |
Note: This is a hypothetical representation of predicted data for illustrative purposes.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry is a powerful tool that provides the exact mass of a molecule, allowing for the determination of its molecular formula. bioanalysis-zone.comuni-rostock.de This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound, HR-MS was crucial in establishing its precise molecular formula, which is a prerequisite for any further structural analysis. mdpi.com
Determination of Absolute Configuration of this compound
Beyond determining the connectivity of atoms, establishing the absolute configuration, or the precise three-dimensional arrangement of atoms in space, is essential for a complete structural description of a chiral molecule like this compound. wikipedia.org
Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD) Calculations)
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration. encyclopedia.pubfaccts.de By comparing the experimentally measured ECD spectrum of this compound with spectra predicted through quantum chemical calculations, its absolute configuration can be unambiguously assigned. cnjournals.comdntb.gov.ua
Chemical Derivatization Strategies for Stereochemical Analysis (e.g., Mosher's Method)
Mosher's method is a classic chemical derivatization technique used to determine the absolute configuration of chiral secondary alcohols. stackexchange.comumn.edu This method involves reacting the alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. umn.edunih.govsigmaaldrich.com Subsequent analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original alcohol. stackexchange.comnih.govsigmaaldrich.com This method has been successfully applied to determine the absolute configurations of related integracin compounds. researchgate.net
Detailed Analysis of this compound's Benzene (B151609) Ester Core and Hydroxyundecyl Moiety
The structure of this compound is characterized by a central benzene ester core to which a hydroxyundecyl moiety is attached. A detailed analysis of the NMR data provides specific insights into these structural fragments. For instance, the chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum reveal the substitution pattern on the benzene ring. Similarly, the signals corresponding to the long alkyl chain of the hydroxyundecyl group can be assigned, and the position of the hydroxyl group can be determined through analysis of correlations in 2D NMR experiments such as COSY and HMBC. The stereochemistry of the hydroxyl group on this undecyl chain is a key feature that can be determined using methods like Mosher's analysis.
Chemical Synthesis and Analog Design of Integracin C
Total Synthesis Strategies for Integracin C and Related Natural Products
Total synthesis, the complete chemical synthesis of complex organic molecules from simple, commercially available precursors, is a cornerstone of organic chemistry. academicjournals.org It serves not only to confirm the structure of a natural product but also to provide access to larger quantities for biological testing and to enable the creation of structural analogs that are inaccessible from the natural source. researchgate.netacademicjournals.org
As of now, a completed total synthesis of this compound has not been reported in peer-reviewed literature. However, its structure as a dimeric ester composed of two distinct alkylresorcinol units suggests that a convergent synthesis strategy would be highly effective. In such an approach, the two complex monomeric fragments—the alkylated benzoic acid and the alkylated resorcinol (B1680541) alcohol—would be synthesized separately and then combined in a late-stage esterification reaction to form the final dimeric molecule. This strategy is often more efficient and higher-yielding than a linear approach for molecules with a modular or dimeric nature. researchgate.net The key challenges in a future synthesis would include the stereocontrolled installation of the chiral alcohol centers on the alkyl side chains and the development of an efficient coupling method to form the ester linkage between the two sterically hindered aromatic cores.
Development of Chemoenzymatic and Biosynthetic Synthesis Approaches
Biosynthetic Pathway The biosynthetic pathway for this compound has not been fully elucidated. However, based on its structure as a dimeric alkylresorcinol and its origin from a fungal source, it is hypothesized to be a product of the polyketide pathway. nih.gov Fungi commonly use the acetate (B1210297) pathway to assemble complex aromatic structures. In this proposed pathway, acetyl-CoA and malonyl-CoA units would be iteratively condensed by a polyketide synthase (PKS) enzyme to create linear polyketide chains. These chains would then undergo intramolecular cyclization and aromatization reactions to form the resorcinol and benzoic acid ring systems. Subsequent tailoring enzymes would likely be responsible for modifications such as C-alkylation to attach the long lipid chains and hydroxylation to install the alcohol functionalities. The final dimerization would occur via an enzyme-catalyzed esterification. This hypothesis is supported by biosynthetic studies of other fungal metabolites; for instance, a 13C-labeling experiment confirmed that the related compound cytosporacin originates from the acetate pathway. nih.gov Some studies have also detected Integracins A and B in garlic, suggesting their production may occur via cryptic metabolic pathways in various organisms. academicjournals.org
Chemoenzymatic Synthesis Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the practicality of traditional organic chemistry. nih.govmdpi.com For a molecule like this compound, a chemoenzymatic approach could offer significant advantages, particularly in achieving high stereoselectivity for the chiral centers. rsc.org A prospective chemoenzymatic route could involve the chemical synthesis of the aromatic cores and the subsequent use of enzymes, such as lipases for stereoselective esterification or hydroxylases for regioselective and stereoselective installation of the hydroxyl groups on the alkyl chains. This approach could streamline the synthesis by reducing the need for complex chiral auxiliaries or protecting group manipulations that are common in purely chemical methods. nih.gov
Rational Design and Synthesis of this compound Analogs and Derivatives
Rational design is a strategy used in medicinal chemistry to create new molecules with improved potency, selectivity, or pharmacokinetic properties based on an understanding of the target structure and the mechanism of action. acs.org While no rationally designed analogs of this compound have been reported, its structure provides a clear blueprint for potential modifications.
A program to generate derivatives would likely focus on several key areas:
Aromatic Core Substitution: The hydroxyl groups on the resorcinol rings are predicted to be crucial for activity (see section 4.4.1). Analogs could be created by altering the number or position of these hydroxyl groups to fine-tune binding affinity.
Ester Linkage Replacement: The ester bond connecting the two monomeric units is potentially susceptible to hydrolysis by esterase enzymes in the body. Replacing this linker with a more stable isostere, such as an amide or an ether, could lead to analogs with improved metabolic stability and a longer duration of action.
The synthesis of such analogs would follow a modular approach, where different building blocks (aromatic cores, alkyl chains) are prepared and then combined, allowing for the rapid generation of a library of related compounds for biological evaluation. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity, allowing chemists to identify which parts of the molecule are essential for its function. nih.gov For this compound, which inhibits HIV-1 integrase, SAR studies would be vital for transforming this natural product into a viable drug candidate.
The initial discovery of Integracins A, B, and C provided preliminary data on their inhibitory activity against HIV-1 integrase.
| Compound | HIV-1 Integrase Strand Transfer Inhibition (IC₅₀) |
| Integracin A | 17 µM |
| Integracin B | 88 µM |
| This compound | 36 µM |
| Data sourced from Singh, S.B., et al. (2002). researchgate.net |
This initial dataset, while limited, suggests that structural variations among the Integracins lead to noticeable differences in potency. A comprehensive SAR study would require the systematic synthesis and testing of a wider range of analogs.
A pharmacophore is the specific three-dimensional arrangement of molecular features that are necessary for a molecule to interact with a specific biological target. bioaustralis.com Based on the structure of this compound and the known mechanisms of other HIV-1 integrase inhibitors, a hypothetical pharmacophore can be proposed. The key elements likely include:
Metal-Chelating Moiety: Many successful integrase inhibitors function by chelating two essential magnesium ions (Mg²⁺) in the enzyme's active site. The 2,4-dihydroxybenzoic acid and 3,5-dihydroxyphenyl (resorcinol) motifs in this compound are strong candidates for this role. The arrangement of the hydroxyl groups can form a bidentate or tridentate ligand that coordinates with the metal ions, disrupting the catalytic process.
Hydrophobic/Lipophilic Chains: The long alkyl chains likely occupy a hydrophobic pocket within the enzyme, contributing to binding affinity and proper orientation of the pharmacophore.
Central Scaffold: The ester-linked dimeric structure acts as the scaffold, holding the chelating groups and hydrophobic tails at an optimal distance and orientation for binding to the integrase enzyme. nih.gov
Building on the hypothetical pharmacophore, the impact of specific structural changes can be predicted. Any modification to the molecule would alter its interaction with the target enzyme. nih.gov
Modifying the Hydroxyl Groups: Altering the position, number, or acidity of the phenolic hydroxyl groups would directly impact the molecule's ability to chelate the Mg²⁺ ions in the active site. For example, removing one of the hydroxyl groups from a resorcinol ring would likely weaken this interaction and significantly reduce or abolish inhibitory activity.
Altering the Alkyl Chains: Changes in the length or bulkiness of the alkyl chains would affect the van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket. Shortening the chains might reduce binding affinity, while making them too long or bulky could introduce steric clashes, also reducing potency.
Molecular Mechanisms of Action and Biological Targets of Integracin C
Interaction with Viral Integrase Enzymes (e.g., HIV-1 Integrase Inhibition)
A significant area of research for Integracin C has been its inhibitory effects on viral enzymes, particularly HIV-1 integrase. This enzyme is crucial for the replication of the human immunodeficiency virus (HIV) as it facilitates the integration of the viral DNA into the host cell's genome. researchgate.netebi.ac.uk The inhibition of this enzyme presents a key therapeutic target for anti-HIV therapies. researchgate.net
This compound, along with its analogs Integracin A and B, were discovered during the screening of fungal extracts for inhibitors of HIV-1 integrase. researchgate.net These compounds have been shown to inhibit both the coupled and strand transfer activities of the enzyme. researchgate.net The strand transfer step is a critical part of the integration process where the viral DNA is inserted into the host DNA. nih.gov
| Compound | IC50 (µM) - Coupled Assay | IC50 (µM) - Strand Transfer Assay |
|---|---|---|
| Integracin A | 3.2 | 17 |
| Integracin B | 6.1 | 17 |
| This compound | 4.5 | 88 |
Modulatory Effects on Glucose Metabolism in Preclinical Models
Recent studies have explored the effects of this compound on glucose metabolism, particularly in preclinical models like zebrafish larvae. These investigations have revealed its potential as an insulin-mimetic compound.
Insulin (B600854) Mimetic Activity and Glucose Uptake Modulation in Zebrafish Larvae
Research using zebrafish larvae has identified this compound as a compound with insulin-mimetic properties. researchgate.net Insulin mimetics are compounds that mimic the biological effects of insulin, such as promoting glucose uptake into cells. nih.gov In a screening for insulin-mimetic activity, a fraction containing this compound was shown to increase glucose uptake in zebrafish larvae. researchgate.net This suggests that this compound may play a role in modulating glucose homeostasis.
Transcriptional and Translational Regulation of Glucose Transporters (GLUTs) and Related Genes (e.g., insa (B12377767), pepck, glut2)
The insulin-mimetic effects of compounds are often linked to their ability to regulate the expression of genes involved in glucose metabolism. While direct evidence for this compound's regulation of specific genes like insa (insulin a), pepck (phosphoenolpyruvate carboxykinase), and glut2 (glucose transporter 2) is still emerging, the observed insulin-mimetic activity in zebrafish suggests a potential influence on these pathways. researchgate.netmdpi.com Zebrafish are a well-established model for studying glucose metabolism due to the conservation of key regulatory genes and pathways with mammals. mdpi.comnih.govnih.gov
The regulation of glucose transporter (GLUT) proteins is a critical aspect of glucose uptake. nih.govresearchgate.net Studies in zebrafish have shown that various compounds can modulate the expression of GLUTs. researchgate.net The insulin-mimetic activity of this compound in zebrafish larvae points towards a possible mechanism involving the transcriptional or translational regulation of these transporters. researchgate.net Further research is needed to elucidate the precise molecular targets of this compound within these signaling cascades.
Exploration of Anticancer Activities in Cellular Systems
Preliminary investigations have suggested that this compound may possess anticancer properties.
Induction of Apoptotic Cell Death Pathways in Specific Cell Lines
Some studies have indicated that compounds structurally related to this compound can induce apoptosis, or programmed cell death, in cancer cells. hilarispublisher.com Apoptosis is a key mechanism by which many anticancer agents exert their effects. nih.govnih.govmdpi.comarchivesofmedicalscience.com The induction of apoptosis can occur through various cellular pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins. While direct studies on this compound's apoptotic effects are limited, the cytotoxic activity of related compounds suggests this is a promising area for future research. hilarispublisher.com
Investigations into Antimicrobial and Antifungal Potency
The potential of this compound as an antimicrobial and antifungal agent has also been a subject of investigation. While specific data on this compound's activity is not extensively detailed in the provided context, the broader class of natural products from which it originates is a rich source of antimicrobial compounds. mdpi.comtemple.edu Research into the antimicrobial and antifungal efficacy of various natural compounds is ongoing, with many exhibiting potent activity against a range of pathogens. mdpi.comnih.govscielo.br Further studies are required to determine the specific spectrum of activity and potency of this compound against various bacterial and fungal strains.
Advanced Methodologies for Target Identification and Validation
The comprehensive understanding of the molecular mechanisms of a bioactive compound like this compound, and the confident identification of its biological targets, are crucial for its development as a potential therapeutic agent. While initial screenings may identify a primary target, advanced methodologies are employed to confirm this interaction, elucidate the precise mechanism of action, and uncover any additional off-target effects. These techniques can be broadly categorized into experimental and computational approaches.
Affinity-Based Proteomics and Chemoproteomics Approaches
Affinity-based proteomics and chemoproteomics are powerful experimental strategies used to identify the protein targets of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. wikipedia.orgnih.gov These methods leverage the binding affinity between the small molecule (the "bait") and its protein targets (the "prey").
General Principles:
A core principle of these techniques involves using a modified version of the compound of interest, in this case, this compound, that can be used to isolate its binding partners. This is often achieved by attaching a tag to the this compound molecule. This tag can be a biotin (B1667282) molecule for affinity purification or a photoreactive group that allows for covalent cross-linking to the target protein upon exposure to UV light. wikipedia.orgfrontiersin.org
Hypothetical Application to this compound:
While specific studies employing these techniques on this compound are not readily found in publicly available literature, one can outline a hypothetical workflow:
Probe Synthesis: A chemical probe would be synthesized by modifying the structure of this compound to include a linker arm and an affinity tag (e.g., biotin) or a photoreactive cross-linker. This modification would be carefully designed to minimize interference with the compound's natural binding properties.
Incubation and Cross-linking: The this compound probe would be incubated with a relevant biological sample, such as a lysate of HIV-1 infected cells or a purified preparation of HIV-1 integrase. If a photoreactive probe is used, the mixture would be irradiated with UV light to form a covalent bond between the probe and its target protein(s).
Affinity Purification: The protein-probe complexes would then be captured. In the case of a biotinylated probe, this is typically done using streptavidin-coated beads.
Target Identification: After washing away non-specifically bound proteins, the captured proteins are eluted and identified using high-resolution mass spectrometry. scilifelab.se
The data obtained from such an experiment would not only confirm HIV-1 integrase as a primary target of this compound but could also reveal other potential binding partners, providing insights into possible off-target effects or polypharmacology.
Chemoproteomics approaches, such as activity-based protein profiling (ABPP), could also be employed. wikipedia.orgbayer.com ABPP uses reactive probes to map the functional state of enzymes in a proteome. While this compound itself is not a covalent inhibitor, a library of related compounds with reactive groups could be screened to identify other potential targets with similar binding pockets.
The table below summarizes the key aspects of these methodologies.
| Methodology | Principle | Potential Application for this compound | Information Gained |
| Affinity-Based Proteomics | Uses a tagged version of a small molecule to pull down its protein binding partners from a complex mixture. nih.gov | Confirm HIV-1 integrase as a direct binding partner and identify other potential off-target proteins. | Direct confirmation of physical interaction; identification of on- and off-targets. |
| Chemoproteomics (e.g., ABPP) | Employs reactive chemical probes to profile the activity of entire enzyme families within the proteome. wikipedia.org | Screen for other cellular enzymes that might be inhibited by this compound or its analogs. | Functional state of enzymes; potential for off-target enzyme inhibition. |
In Silico Approaches (e.g., Molecular Docking and Dynamics Simulations)
In silico or computational methods are indispensable tools in modern drug discovery and molecular biology. nih.gov They allow for the prediction and analysis of molecular interactions at an atomic level, providing insights that can be difficult to obtain through experimental means alone.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bhu.ac.injscimedcentral.com For a compound like this compound, molecular docking would be used to predict its binding mode within the active site of its target, HIV-1 integrase.
Hypothetical Molecular Docking of this compound:
Preparation of Structures: High-resolution 3D structures of both this compound and HIV-1 integrase would be obtained or generated. The structure of HIV-1 integrase is available from protein data banks.
Docking Simulation: A docking program would be used to systematically sample a large number of possible conformations and orientations of this compound within the binding site of HIV-1 integrase.
Scoring and Analysis: The different poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the integrase enzyme.
This analysis would provide a structural hypothesis for how this compound inhibits the enzyme's function.
Molecular Dynamics (MD) Simulations:
Molecular dynamics simulations provide a way to study the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation of the this compound-HIV-1 integrase complex, as predicted by molecular docking, would offer a more dynamic view of their interaction.
Hypothetical MD Simulation of the this compound-Integrase Complex:
System Setup: The docked complex would be placed in a simulated environment that mimics physiological conditions, including water molecules and ions.
Simulation Run: The simulation would calculate the forces between all atoms in the system and use these to predict their movements over a set period of time (from nanoseconds to microseconds). nih.gov
Trajectory Analysis: The resulting trajectory would be analyzed to assess the stability of the binding pose, the flexibility of different parts of the protein and the ligand, and the persistence of key intermolecular interactions over time.
MD simulations can validate the stability of a docked pose and provide deeper insights into the allosteric effects or conformational changes that a ligand might induce in its target protein.
The following table outlines the potential contributions of these in silico methods to the study of this compound.
| Methodology | Principle | Potential Application for this compound | Information Gained |
| Molecular Docking | Predicts the binding conformation and affinity of a ligand to a target protein. nih.gov | Determine the most likely binding pose of this compound in the active site of HIV-1 integrase. | 3D model of the complex; prediction of key binding interactions; estimation of binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. nih.gov | Assess the stability of the docked this compound-integrase complex and analyze its dynamic behavior. | Stability of binding; flexibility of the complex; detailed analysis of intermolecular interactions over time. |
Preclinical Biological Evaluation of Integracin C
In Vitro Cellular Assays for Biological Activity Profiling
In vitro studies are fundamental in characterizing the biological activity of a novel compound. For Integracin C, these have included evaluations of its effects on specific enzymes and cell-based responses.
Research has identified this compound as an inhibitor of a key viral enzyme. Specifically, it has been shown to target HIV-1 integrase, an enzyme essential for the replication of the human immunodeficiency virus (HIV). researchgate.net this compound was isolated from Cytonaema sp., an endophytic fungus found on the twigs of the holm oak (Quercus ilex). researchgate.net
The inhibitory activity was quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The evaluation determined a specific potency for this compound against HIV-1 integrase. researchgate.net
| Compound | Target Enzyme | Reported Activity (IC₅₀) | Source Organism |
|---|---|---|---|
| This compound | HIV-1 Integrase | 3.2 μM | Cytonaema sp. |
Detailed studies on the specific kinetics of this inhibition (e.g., whether it is competitive, non-competitive, or uncompetitive) and direct binding studies are not extensively detailed in the available scientific literature.
Glucose Uptake: this compound has been associated with metabolic activity in a phenotypic screening study. researchgate.netnih.gov In a large-scale screening of chemical fractions from cyanobacteria for insulin-mimetic activity, a bioactive fraction designated 03283_B was found to increase glucose uptake. researchgate.net Through mass spectrometry analysis, a molecule within this active fraction was putatively identified as this compound based on its mass-to-charge ratio (m/z 569.3815 [M+H]⁺). researchgate.net
The assay utilized a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to visualize and quantify glucose uptake in a whole-organism model. researchgate.netnih.gov The increase in fluorescence corresponds to enhanced glucose uptake, suggesting that components of the fraction, potentially including this compound, may act as insulin (B600854) mimetics. researchgate.netnih.gov However, it is important to note that this identification is tentative, and the activity was demonstrated by the entire fraction, not by the isolated compound. researchgate.net
Cytotoxicity: A comprehensive review of the available scientific literature did not yield specific data regarding the cytotoxicity of isolated this compound against mammalian cell lines. While toxicity is a critical component of preclinical evaluation, dedicated studies on this compound have not been published.
Enzyme Inhibition Kinetics and Binding Studies
In Vivo Studies in Relevant Animal Models
In vivo studies are crucial for understanding the biological effects of a compound in a complex, living system.
The zebrafish (Danio rerio) larva has emerged as a valuable vertebrate model for high-throughput screening and metabolic studies. researchgate.netnih.gov In the context of this compound, zebrafish larvae were instrumental in the phenotypic screen that identified its potential role in glucose metabolism. researchgate.net
The study that putatively identified this compound used a 2-NBDG glucose uptake assay directly in zebrafish larvae. researchgate.netnih.gov This in vivo model allows for the direct monitoring of glucose flux within a living vertebrate. The findings indicated that a cyanobacterial fraction containing the molecule tentatively identified as this compound increased glucose uptake, highlighting the utility of the zebrafish model for identifying compounds with potential anti-diabetic properties. researchgate.netnih.gov
| Animal Model | Assay Type | Biological Process Investigated | Key Finding Related to this compound |
|---|---|---|---|
| Zebrafish (Danio rerio) Larvae | In Vivo 2-NBDG Assay | Glucose Uptake / Insulin Mimetic Activity | Putatively identified in a bioactive fraction that increased glucose uptake. |
Following a thorough search of scientific databases and literature, no preclinical studies utilizing murine models for the biological evaluation of this compound have been identified. Such studies are a common step in drug development to assess efficacy and safety in a mammalian system, but this stage of research has not been reached or published for this specific compound.
Integracin C in Advanced Drug Delivery and Formulation Strategies Academic Context
Integration of Integracin C into Carrier-Linked Prodrug Systems
The integration of a bioactive molecule such as this compound into a carrier-linked prodrug system involves its temporary covalent conjugation to a carrier moiety, often a polymer, through a linker. google.comgoogleapis.com This conjugation is designed to create a prodrug that can be easily administered and transported in the body, releasing the active this compound at the desired site of action. google.com The term "carrier-linked prodrug" refers to a conjugate where a transient carrier group is attached to the active substance to improve its properties, with the carrier being readily cleavable in vivo, typically through hydrolysis. google.com
The choice of a carrier system is critical in prodrug design. Polymeric carriers, such as polyethylene (B3416737) glycol (PEG), are widely explored due to their ability to increase the water-solubility and stability of conjugated drugs. googleapis.comgoogleapis.com For a compound like this compound, which may have limited solubility in aqueous environments, conjugation to a hydrophilic polymer like PEG could be highly advantageous. googleapis.com
Table 1: Comparison of Potential Polymeric Carrier Systems for this compound
| Carrier Type | Key Design Features | Potential Advantages for this compound Conjugation |
|---|---|---|
| Linear Polymers (e.g., PEG) | Well-defined, often biocompatible, can be functionalized for drug attachment. | Improved water solubility, reduced immunogenicity, established regulatory history. googleapis.comgoogleapis.com |
| Hyperbranched/Dendritic Polymers | High number of terminal functional groups, defined molecular architecture. | High drug-loading capacity, tunable size and surface properties. google.com |
| Biodegradable Hydrogels | Three-dimensional network, can be designed for controlled degradation. | Sustained release of the drug conjugate, potential for localized delivery. google.comepo.orggoogleapis.com |
The linker connecting this compound to the carrier is a crucial component, as its stability dictates the release rate of the active drug. The choice of linkage depends on the desired release mechanism and the functional groups available on the drug molecule. For this compound, which possesses hydroxyl groups, several reversible linkages are feasible. google.comgoogleapis.com
Ester Linkages: These are commonly used due to the presence of hydroxyl groups on many drug molecules and their susceptibility to hydrolysis. google.com However, ester bonds can be prone to rapid enzymatic cleavage by esterases present in the body, which can lead to premature drug release. google.com
Carbamate (B1207046) Linkages: Carbamate bonds are generally more stable than ester bonds and can be designed for slower, more controlled release. google.comgoogleapis.com They can be engineered to be cleavable under specific physiological conditions. google.com Patents describe the use of temporary carbamate linkages for drugs containing hydroxyl groups to achieve slow release. googleapis.com
Amide Linkages: Amide bonds are significantly more stable than esters and carbamates under physiological conditions, with non-enzymatic cleavage half-lives of six months or longer. google.com While this stability might be desirable for very long-acting formulations, it can also result in a release rate that is too slow to be therapeutically useful unless enzymatic cleavage is the intended primary release mechanism. google.com
Table 2: Properties of Reversible Linkages for this compound Conjugation
| Linkage Type | Functional Group on this compound | General Stability | Primary Cleavage Mechanism |
|---|---|---|---|
| Ester | Hydroxyl | Low to Moderate | Enzymatic (Esterases), Hydrolysis google.com |
| Carbamate | Hydroxyl | Moderate to High | Hydrolysis (can be tuned), potentially enzymatic google.comgoogleapis.com |
Design Principles for Polymeric and Hyperbranched Carrier Systems
Modulation of Physicochemical Properties of this compound through Conjugation (e.g., water solubility, stability)
A primary motivation for developing carrier-linked prodrugs of compounds like this compound is to improve their physicochemical properties.
Conjugation to a hydrophilic polymer like PEG is a well-established method for increasing the aqueous solubility of hydrophobic drugs. googleapis.com This can be particularly beneficial for intravenous administration. Furthermore, the polymer carrier can sterically hinder the access of degradative enzymes or other molecules to the drug, thereby enhancing its stability in biological fluids. googleapis.comgoogleapis.com The polymeric shell can also protect the drug from premature metabolism. googleapis.com The choice of carrier and linker can be tailored to optimize both the solubility and stability of the resulting this compound conjugate. googleapis.comepo.org
Table 3: Potential Physicochemical Modifications of this compound via Conjugation
| Property | Unconjugated this compound (Hypothesized) | Conjugated this compound (Expected Outcome) | Rationale |
|---|---|---|---|
| Water Solubility | Potentially low | Increased | Conjugation to a hydrophilic polymer like PEG. googleapis.com |
| In Vivo Stability | Susceptible to metabolism/degradation | Increased | Steric shielding by the polymer carrier, protection from enzymatic degradation. googleapis.comgoogleapis.com |
| Molecular Weight | Lower | Significantly higher | Addition of a high molecular weight polymer carrier. |
Analytical Methodologies for Integracin C Research
Chromatographic Separation Techniques for Complex Mixtures (e.g., LC-HRESIMS/MS for fraction analysis)
The isolation and analysis of Integracin C from intricate matrices, such as fungal extracts, necessitate powerful chromatographic separation techniques coupled with high-resolution mass spectrometry. Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone for separating this compound from other closely related metabolites. nih.gov
A common approach involves the use of reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is frequently employed for the separation of alkylresorcinols. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the detection method of choice following chromatographic separation. This technique provides highly accurate mass measurements, which is fundamental for determining the elemental composition of this compound and distinguishing it from other compounds with similar retention times. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which provides valuable information about the molecule's substructures. researchgate.net
A highly sensitive method for the detection of alkylresorcinols in complex samples has been developed using UHPLC coupled to a Quadrupole-Orbitrap mass spectrometer. nih.gov This method has demonstrated a limit of detection (LOD) as low as 0.02 μg/g and a limit of quantification (LOQ) of 0.06 μg/g, showcasing its suitability for trace-level analysis. nih.gov
Table 1: Representative LC-HRESIMS/MS Parameters for the Analysis of Dimeric Alkylresorcinols
| Parameter | Value |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Quadrupole-Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Scan Mode | Full scan for parent ions and data-dependent MS/MS for fragmentation |
| Mass Resolution | High resolution (e.g., >70,000) |
Advanced Mass Spectrometry for Metabolite Profiling and Untargeted Metabolomics
Untargeted metabolomics has emerged as a powerful hypothesis-generating tool in the study of fungal secondary metabolites, including those from Cytospora sp., a known producer of integracins. mdpi.commdpi.comnih.gov This approach aims to capture a comprehensive snapshot of all detectable small molecules in a biological sample, which can lead to the discovery of novel compounds or provide insights into metabolic pathways. mdpi.com
In the context of this compound research, untargeted metabolomics using LC-MS is employed to analyze extracts from fungal cultures. nih.gov The resulting large and complex datasets are then processed using specialized bioinformatics software to detect features (ions with a specific mass-to-charge ratio and retention time), align them across different samples, and perform statistical analysis to identify significant differences between sample groups. mdpi.com The identification of features corresponding to this compound and its derivatives can reveal how their production is influenced by different culture conditions or genetic modifications. frontiersin.org
The workflow for untargeted metabolomics typically involves:
Sample Preparation: Extraction of metabolites from the fungal biomass or culture medium.
Data Acquisition: Analysis of the extracts using a high-resolution LC-MS system (e.g., UHPLC-Q-Orbitrap MS) to generate a large dataset of mass spectral information. nih.gov
Data Processing: Using software to perform peak picking, deconvolution, and alignment to create a feature matrix.
Statistical Analysis: Employing multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify features that are significantly different between experimental groups.
Metabolite Identification: Putative identification of significant features by matching their accurate mass and fragmentation patterns to spectral databases. The structures of novel or significant compounds like this compound are then confirmed through isolation and full spectroscopic characterization.
This untargeted approach has been successfully used to explore the chemical diversity of fungal extracts and has led to the identification of various bioactive compounds. nih.gov
Spectroscopic Techniques for Quantitative Analysis in Research Settings (e.g., UV-Vis absorption, fluorescence)
In addition to mass spectrometry, spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are valuable for the quantitative analysis of this compound in research settings, especially for purified or partially purified samples.
UV-Vis Absorption Spectroscopy
This compound, as a phenolic compound, exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The quantitative determination of alkylresorcinols can be achieved using UV-Vis spectrophotometry. researchgate.net A colorimetric method involving the reaction of the phenolic ring with a diazonium salt, such as Fast Blue B, produces a colored product that can be quantified by measuring its absorbance at a specific wavelength. researchgate.netresearchgate.net The colored derivatives of alkylresorcinols typically show absorption maxima around 480 nm and 520 nm. researchgate.net
For direct quantification of underivatized alkylresorcinols, UV detection following HPLC separation is commonly used. Alkylresorcinols exhibit characteristic UV spectra with maximum absorbance (λmax) values around 274 nm and 280 nm. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantification when a standard calibration curve is prepared using a known concentration of a reference compound. It is important to note that for accurate quantification, concentrations should be expressed in moles, as the molar absorptivity is independent of the alkyl chain length, whereas weight-based concentrations can introduce errors due to differences in molecular weight among homologs.
Table 2: Representative UV-Vis Absorption Data for Alkylresorcinols
| Compound Type | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Dimeric Alkylresorcinol (Integracin-like) | ~274-280 | Varies depending on specific structure |
| Alkylresorcinol-Fast Blue B derivative | ~480, 520 | ~10.21 x 10⁴ (for C15:0-Fast Blue B Zn salt) |
Fluorescence Spectroscopy
Fluorescence spectroscopy offers high sensitivity and selectivity for the analysis of fluorescent compounds. creative-proteomics.com While the intrinsic fluorescence of this compound may be utilized, often fluorescent probes are employed to enhance detection and for studying interactions. For instance, the fluorescence of probes like pyrene (B120774) can be quenched by resorcinolic lipids, providing insights into their location and interactions within lipid bilayers. researchgate.netnih.gov
For quantitative purposes, a fluorescent dye such as Nile Red can be used. This technique has been applied to quantify lipids in microalgae, where the dye interacts with the lipids, and the resulting fluorescence is measured. scielo.br A similar approach could be adapted for the quantification of this compound, particularly in lipid-rich environments. The excitation and emission wavelengths would need to be optimized for the specific this compound-dye complex.
Furthermore, the intrinsic fluorescence of phenolic compounds is well-documented. Phenolic acids and related compounds typically exhibit fluorescence with excitation wavelengths in the range of 260-330 nm and emission wavelengths between 320-440 nm. mdpi.com This property can be exploited for the direct, sensitive quantification of this compound in solutions, provided that interfering fluorescent compounds are absent or have been removed.
Table 3: Representative Fluorescence Data for Phenolic Compounds
| Compound Class | Excitation λmax (nm) | Emission λmax (nm) |
| Phenolic Acids | 260 - 330 | 320 - 440 |
| Resorcinolic Lipids (in membranes with pyrene) | (Pyrene excitation) | Quenching of pyrene emission |
Future Research Trajectories and Broader Academic Implications for Integracin C
Exploration of New Biosynthetic Pathways and Uncultivated Microbial Sources
The origin of a natural product like Integracin C is fundamental to ensuring a sustainable supply and enabling the generation of novel analogs. Future research will focus on identifying its biosynthetic gene cluster (BGC), the group of genes responsible for its production. frontiersin.org A significant portion of microbial life remains uncultivated, representing a vast, untapped reservoir of novel chemistry. biorxiv.org Metagenomic approaches, which involve the direct sequencing of environmental DNA (eDNA), bypass the need for cultivation and offer a powerful tool for discovering BGCs from these microbes. mdpi.comnih.gov
Strategies will involve:
Metagenomic Library Construction: Creating libraries from eDNA extracted from diverse and extreme environments, which are thought to harbor unique secondary metabolites. frontiersin.orgnih.gov
Genome Mining: Using bioinformatics tools to scan sequenced genomes and metagenomes for genes resembling those in known natural product pathways (e.g., polyketide synthases [PKS] or non-ribosomal peptide synthetases [NRPS]). frontiersin.org
Heterologous Expression: Once a putative BGC for this compound is identified, it can be cloned and expressed in a more easily cultured host organism to confirm its function and produce the compound. mdpi.com
Research into uncultivated microbes, often termed "microbial dark matter," is particularly promising. frontiersin.orgelifesciences.org Organisms from candidate phyla, which have small genomes and unique metabolic capabilities, may harbor novel biosynthetic pathways. elifesciences.org For instance, studies on sponge-associated bacteria have revealed an enormous diversity of BGCs, many of which are from uncultivable symbionts. nih.gov
| Potential Microbial Source Category | Key Rationale for Exploration | Relevant Research Approaches |
| Uncultivated Bacteria & Archaea | The vast majority of microbial diversity is uncultivated, representing an untapped resource for novel biosynthetic pathways. biorxiv.org | Metagenomics, Single-Cell Genomics, Heterologous Expression of eDNA. mdpi.com |
| Sponge Symbionts | Sponges host a dense and diverse microbial community known to produce a wide array of bioactive compounds. nih.gov | Cultivation-independent metagenomic analysis of sponge tissues. nih.gov |
| Extremophiles | Microbes from extreme environments (e.g., hypersaline mats, hydrothermal vents) may produce unique compounds as survival strategies. frontiersin.org | Environmental DNA sequencing and functional screening of metagenomic libraries. frontiersin.org |
| Candidate Phyla Radiation (CPR) | A large branch of the tree of life with small genomes and distinct metabolic properties, including unique deficiencies that drive interdependence. elifesciences.org | Single-cell sequencing and co-cultivation methods. elifesciences.org |
Computational Approaches for Rational Design and Lead Optimization
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the journey from a hit compound to an optimized lead. frontiersin.org For this compound, computational approaches will be indispensable for designing analogs with improved potency, selectivity, and pharmacokinetic properties. This process, known as rational design, relies on understanding the interaction between the compound and its biological target.
Future computational efforts will include:
Molecular Docking and Simulation: Building a computational model of this compound's target protein to predict how analogs will bind. This helps prioritize which derivatives to synthesize.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate changes in the chemical structure of this compound analogs with changes in their biological activity.
De Novo Design: Using algorithms to design entirely new molecules that are structurally distinct from this compound but retain or enhance its desired activity based on a pharmacophore model. Deep learning pipelines have shown success in designing complex protein topologies and can be adapted for small molecule generation. biorxiv.org
ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed analogs, filtering out candidates with unfavorable properties early in the process. frontiersin.org
Development of Novel Assay Platforms for High-Throughput Screening of Analogs
To evaluate the many analogs of this compound generated through rational design and combinatorial chemistry, high-throughput screening (HTS) is essential. wikipedia.org HTS uses robotics, sensitive detectors, and data processing software to conduct millions of pharmacological tests rapidly. wikipedia.org Future research will focus on developing and implementing novel assay platforms that are faster, more sensitive, and more biologically relevant.
Key areas for development include:
Miniaturization and Automation: HTS assays are typically performed in microtiter plates with 96 to 1536 wells or more. wikipedia.org Further miniaturization reduces the consumption of costly reagents and valuable compound stocks.
Phenotypic Screening: Moving beyond simple target-based assays to cell-based phenotypic screens. These assays measure the effect of a compound on cell behavior or morphology, providing a more holistic view of its activity. The nematode C. elegans has emerged as a valuable surrogate organism for initial phenotypic screening. mdpi.com
Biophysical Methods: Using label-free biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) in a high-throughput format to directly measure compound-target engagement, which helps eliminate artifacts common in traditional HTS. researchgate.net
Multiplexed Assays: Developing assays that can measure multiple parameters simultaneously. For example, novel multiplex platforms have been created to detect antibody responses to various influenza subtypes in a single test, a concept adaptable to screening compound libraries against multiple targets or pathways. nih.gov
The goal is to create a screening cascade where large numbers of analogs are first tested in a rapid, cost-effective primary assay, with promising "hits" advancing to more complex, information-rich secondary and tertiary assays. The quality of HTS is paramount and requires robust experimental design and quality control metrics to ensure reliable hit selection. wikipedia.org
| Assay Platform Type | Principle | Application for this compound Analogs | Advantages |
| Target-Based HTS | Measures the direct interaction of an analog with its purified biological target (e.g., an enzyme or receptor). researchgate.net | Primary screening to quantify binding affinity or inhibition of the specific target. | High specificity, mechanistically clear, amenable to automation. domainex.co.uk |
| Cell-Based Phenotypic Screening | Assesses the effect of an analog on the overall physiology or behavior of a cell. mdpi.com | Secondary screening to confirm cellular activity and identify potential off-target effects or toxicity. | Higher biological relevance, identifies compounds acting through novel mechanisms. |
| Multiplex Immunoassays | Uses technology like magnetic microspheres to detect multiple analytes in a single sample. nih.gov | Screening analogs against a panel of related targets to assess selectivity. | High-throughput, conserves sample, provides a selectivity profile. nih.gov |
| Point-of-Care (POC) Platforms | Development of rapid, portable diagnostic systems, potentially adaptable for screening. clinlabint.comnoveldx.com | In-field or rapid-turnaround screening in specific research contexts. | Speed (results in minutes), portability, ease of use. clinlabint.comnoveldx.com |
Interdisciplinary Research Integrating Chemical, Biological, and Engineering Perspectives
The complex challenges inherent in developing a novel compound like this compound cannot be solved from a single disciplinary viewpoint. Future success hinges on fostering deep, interdisciplinary collaboration that merges the fundamentals of chemistry, biology, and engineering. wisc.eduresearchgate.netcolostate.edu This integrated approach aims to create a holistic understanding, from molecular synthesis to biological function and scalable production.
Key integrations include:
Chemical and Biological Engineering: This field combines engineering principles with biological sciences to design and operate processes for producing biochemicals. colostate.eduusask.ca For this compound, this would involve developing optimized fermentation or cell culture systems for its production and designing bioreactors for scaling up the synthesis of promising analogs.
Computational Biology and Chemistry: As detailed previously, the synergy between computational modeling and experimental validation is crucial. This falls at the intersection of computer science, chemistry, and biology.
Systems Biology: This approach studies the complex interactions within biological systems. Applying systems biology to understand how this compound affects cellular networks, rather than just a single target, can reveal unexpected mechanisms of action and potential polypharmacology.
Integrative Design and Construction: Inspired by architecture and systems engineering, this concept involves the "co-design" of the compound, its production process, and its delivery system from the very beginning. researchgate.net This holistic methodology ensures that factors like scalability and formulation are considered throughout the research and development pipeline.
Such interdisciplinary work is often fostered in specialized research centers that bring together faculty and students from diverse departments to tackle complex societal challenges in areas like health, energy, and sustainability. northwestern.edu This collaborative environment is essential for translating a fundamental discovery like this compound into a tangible academic and practical outcome.
Q & A
Q. Basic Experimental Design
- Replication : Perform triplicate experiments for each assay to account for biological and technical variability .
- Controls : Include positive controls (e.g., known HIV-1 integrase inhibitors) and negative controls (solvent-only groups) to validate results .
- Sample Preparation : Document purification protocols rigorously, including chromatography conditions and purity validation (e.g., HPLC, NMR) .
Advanced Consideration : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) to confirm bioactivity and rule off-target effects .
How should researchers address data contradictions in this compound's efficacy across different studies?
Q. Basic Analysis
- Source Evaluation : Compare methodologies (e.g., assay type, compound concentration) across conflicting studies. For example, discrepancies in IC50 values may arise from differences in enzyme sources (recombinant vs. native) .
- Statistical Reassessment : Apply meta-analysis tools to evaluate heterogeneity and identify confounding variables .
Advanced Strategy : Use machine learning to model dose-response relationships and identify outlier datasets requiring further validation .
What methodologies ensure data integrity in large-scale this compound metabolite profiling?
Q. Basic Practices
- Open-Ended Data Collection : Include mandatory open-ended survey questions in participant studies (e.g., clinical trials) to detect fraudulent responses .
- Data Transparency : Publish raw LC-MS/MS spectra and chromatograms in supplementary materials to enable independent verification .
Advanced Safeguards : Implement blockchain-based data logging for real-time integrity checks during high-throughput screening .
How can researchers validate this compound's mechanism of action beyond initial bioactivity findings?
Q. Basic Validation
- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to HIV-1 integrase .
- Gene Knockdown Models : Apply CRISPR/Cas9 to silence integrase expression and assess this compound's efficacy loss .
Advanced Techniques : Employ cryo-EM or X-ray crystallography to resolve this compound-enzyme complexes, providing atomic-level mechanistic insights .
What ethical considerations apply to this compound research involving natural product extraction?
Q. Basic Ethics
- Bioprospecting Compliance : Follow Nagoya Protocol guidelines for sourcing plant materials (e.g., garlic bulbs, date palm) to ensure ethical resource use .
- Data Attribution : Acknowledge traditional knowledge in publications when studying ethnobotanical sources .
Advanced Challenges : Address intellectual property conflicts when patenting novel derivatives derived from this compound .
How should researchers optimize data presentation for this compound studies in academic manuscripts?
Q. Basic Guidelines
- Selective Visualization : Include only figures directly relevant to the research question (e.g., dose-response curves, structural analogs) .
- Data Appendix : Deposit extensive spectral data (NMR, MS) in repositories like Figshare or Zenodo to avoid cluttering the main text .
Advanced Formatting : Use interactive 3D molecular models in supplementary files to enhance structural analysis clarity .
What strategies mitigate bias in this compound's preclinical toxicity assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
